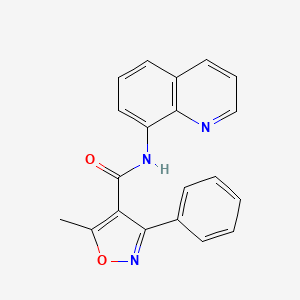
5-methyl-3-phenyl-N-quinolin-8-yl-1,2-oxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . Oxazoles are a class of organic compounds that contain a five-membered ring with one oxygen atom, one nitrogen atom, and three carbon atoms. They are part of many biologically active compounds.
Synthesis Analysis
The synthesis of quinoline derivatives has been widely reported in the literature. Some well-known classical synthesis protocols used for the construction of the principal quinoline scaffold include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . The synthesis of oxazole derivatives often involves the reaction of a carbonyl compound with a nitrogen source .Molecular Structure Analysis
The molecular structure of quinoline consists of a benzene ring fused with a pyridine moiety . The oxazole ring is a five-membered ring with one oxygen atom, one nitrogen atom, and three carbon atoms .Chemical Reactions Analysis
Quinoline derivatives have been used as reagents for the synthesis of various heterocyclic compounds . They can undergo a variety of chemical reactions, including condensation reactions and cycloaddition with dipolarophiles .Applications De Recherche Scientifique
Pharmacological Evaluation
- Quinoxalin-2-carboxamides, a class of compounds including 5-methyl-3-phenyl-N-quinolin-8-yl-1,2-oxazole-4-carboxamide, have been explored as potential serotonin type-3 (5-HT3) receptor antagonists. These compounds exhibit promise in the management of depression, as evidenced by their effective antagonism towards 5-HT3 receptors in longitudinal muscle-myenteric plexus preparation from guinea pig ileum (Mahesh et al., 2010); (Mahesh et al., 2011).
Antimicrobial Activity
- Certain quinoline derivatives, including the discussed compound, have been synthesized and shown significant antimicrobial activity. These compounds have been effective against various microorganisms, highlighting their potential as antimicrobial agents (Özyanik et al., 2012); (Idrees et al., 2020); (Holla et al., 2005).
Biophysical Studies
- Some novel compounds, including oxazole-based ones, have been synthesized for biophysical studies. These studies include the exploration of binding interactions with proteins such as bovine serum albumin and human serum albumin, contributing to a better understanding of their pharmacokinetics and pharmacodynamics (Paul et al., 2019).
Synthesis and Chemical Studies
- The synthesis and study of oxazole-based compounds, including the compound , have involved exploring their chemical properties and potential applications in various fields. This includes the synthesis of water-soluble analogues for improved in vivo evaluations and the discovery of novel synthetic pathways (Bavetsias et al., 2002); (Kumar et al., 2012).
Molecular Imaging and Radioligand Development
- Quinoline-2-carboxamide derivatives, similar to the compound in discussion, have been labeled with carbon-11 for potential use as radioligands. These radioligands could aid in the noninvasive assessment of peripheral benzodiazepine type receptors in vivo with positron emission tomography, thus contributing to the field of molecular imaging (Matarrese et al., 2001).
Mécanisme D'action
The mechanism of action of quinoline and oxazole derivatives can vary widely depending on their specific structures and the biological systems they interact with. For example, some quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Orientations Futures
The future research directions for “5-methyl-3-phenyl-N-quinolin-8-yl-1,2-oxazole-4-carboxamide” could involve further studies on its synthesis, characterization, and biological activity. Given the wide range of biological activities exhibited by quinoline and oxazole derivatives, this compound could potentially be explored for its therapeutic potential .
Propriétés
IUPAC Name |
5-methyl-3-phenyl-N-quinolin-8-yl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c1-13-17(19(23-25-13)15-7-3-2-4-8-15)20(24)22-16-11-5-9-14-10-6-12-21-18(14)16/h2-12H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLJNJRWGRXEIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-3-phenyl-N-quinolin-8-yl-1,2-oxazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-[5-(2-cyano-3-ethoxy-3-oxo-1-propenyl)-2-furyl]-2-thiophenecarboxylate](/img/structure/B2999821.png)
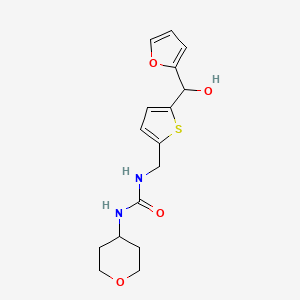
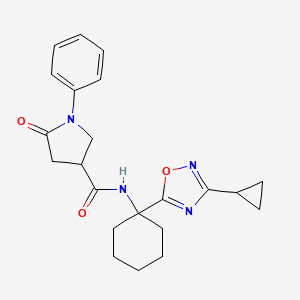
![7-(3-chloro-2-methylphenyl)-2-(2-chlorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2999825.png)
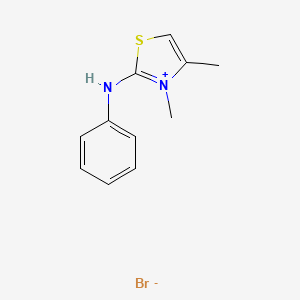
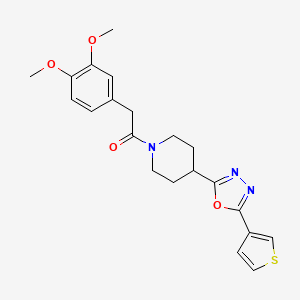
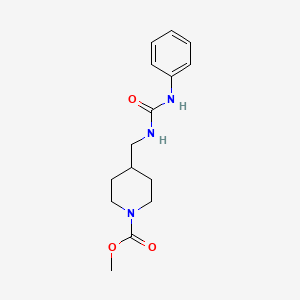
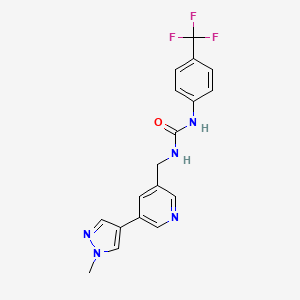


![4-{[Cyano(3-ethylphenyl)amino]methyl}-3-nitrobenzamide](/img/structure/B2999839.png)
![N-(4-chlorophenyl)-2-[2,3-dioxo-4-[2-(4-sulfamoylphenyl)ethyl]pyrazin-1-yl]acetamide](/img/no-structure.png)
![2,4,6-Trimethyl-1-[3-(trifluoromethyl)phenyl]-pyridinium perchlorate](/img/structure/B2999841.png)